REACTION_CXSMILES
|
Cl.[CH2:2]([C:4]1([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)[CH3:3].Br[C:16]1[S:17][C:18]([Br:21])=[CH:19][N:20]=1.C(N(CC)CC)C.C1CCCCC1>CN(C=O)C.CCOC(C)=O.CO>[Br:21][C:18]1[S:17][C:16]([N:7]2[CH2:6][CH2:5][C:4]([CH2:2][CH3:3])([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:9][CH2:8]2)=[N:20][CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)C1(CCNCC1)C(=O)OCC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CN1)Br
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified over 12 g silica-gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)N1CCC(CC1)(C(=O)OCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |